molecular formula C11H13IN2O4 B14257379 Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate CAS No. 316172-29-9

Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate

Cat. No.: B14257379
CAS No.: 316172-29-9
M. Wt: 364.14 g/mol
InChI Key: CBIQFINIPKLSJQ-UHFFFAOYSA-N
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Description

Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate (CAS 316172-29-9) is a pyridazine-based building block with the molecular formula C 11 H 13 IN 2 O 4 and a molecular weight of 364.14 g/mol . This compound is characterized by a pyridazine ring system that is functionalized with both an iodine substituent and two ester groups, making it a versatile intermediate for synthetic organic chemistry. The presence of the iodine atom at the 3-position makes this reagent a promising substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are widely used to create novel carbon-carbon bonds in medicinal chemistry and materials science. The ester groups can be hydrolyzed to carboxylic acids, reduced to alcohols, or converted into other functional groups, allowing for significant structural diversification. Pyridazine derivatives are a key scaffold in pharmaceutical research and the development of functional materials . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

316172-29-9

Molecular Formula

C11H13IN2O4

Molecular Weight

364.14 g/mol

IUPAC Name

diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate

InChI

InChI=1S/C11H13IN2O4/c1-4-17-10(15)7-6(3)13-14-9(12)8(7)11(16)18-5-2/h4-5H2,1-3H3

InChI Key

CBIQFINIPKLSJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=NC(=C1C(=O)OCC)I)C

Origin of Product

United States

Preparation Methods

Direct Electrophilic Iodination

Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) directs iodination to the electron-rich position adjacent to the methyl group.

Procedure :

  • Dissolve the methyl-substituted pyridazine intermediate in dichloromethane.
  • Add ICl (1.1 equiv) and FeCl₃ (0.2 equiv) at 0°C.
  • Stir for 12 hours, then quench with sodium thiosulfate.

Outcome :

  • Regioselectivity : >90% iodination at the 3-position.
  • Yield : 50–60% after purification by column chromatography.

Metal-Mediated Iodine Insertion

Palladium-catalyzed coupling reactions enable iodine introduction via C–H activation. This method is less common due to complexity but offers higher functional group tolerance.

Procedure :

  • Treat the pyridazine precursor with Pd(OAc)₂ (5 mol%), PhI(OAc)₂ (2 equiv), and KI (3 equiv) in DMF at 120°C.
  • Monitor reaction progress via TLC.

Outcome :

  • Yield : 40–50% (lower due to competing side reactions).

Esterification and Functional Group Stability

The diethyl ester groups are introduced either before or after iodination, depending on the reactivity of intermediates.

Early-Stage Esterification

Esterifying the dicarboxylic acid precursor early ensures stability during subsequent reactions.

Procedure :

  • React 3-iodo-6-methylpyridazine-4,5-dicarboxylic acid with excess ethanol in H₂SO₄ (cat.).
  • Reflux for 24 hours, then neutralize with NaHCO₃.

Yield : 75–85%.

Late-Stage Esterification

Alternatively, esterification post-iodination avoids acid-sensitive intermediates.

Challenges :

  • Iodine may oxidize under acidic conditions.
  • Requires mild reagents like DCC/DMAP in dry THF.

Yield : 60–70%.

Comparative Analysis of Methods

The table below evaluates key synthetic routes:

Method Advantages Limitations Yield (%)
Electrophilic Iodination High regioselectivity Harsh conditions risk ester hydrolysis 50–60
Metal-Mediated Iodination Functional group tolerance Low yield, costly catalysts 40–50
Early Esterification High yield, simplicity Acid-sensitive intermediates 75–85
Late Esterification Compatible with sensitive groups Lower yield, longer reaction time 60–70

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance iodination rates but may degrade esters. Non-polar solvents (e.g., toluene) improve ester stability at the cost of reaction speed.

Temperature Control

Lower temperatures (0–25°C) favor regioselectivity, while higher temperatures (80–100°C) accelerate cyclization.

Purification Techniques

Silica gel chromatography remains standard, though recrystallization from ethanol/water mixtures improves purity for crystalline intermediates.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions:

    Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridazine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyridazine dicarboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction can yield reduced pyridazine derivatives.

    Hydrolysis Products: Hydrolysis results in the formation of 3-iodo-6-methylpyridazine-4,5-dicarboxylic acid.

Scientific Research Applications

Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate is not well-documented. as a pyridazine derivative, it may interact with specific molecular targets and pathways, such as enzyme inhibition or receptor binding. Further research is needed to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Diethyl 3-Chloro-6-Methylpyridazine-4,5-Dicarboxylate

  • Synthesis : Prepared via the same radical ethoxycarbonylation method but yields only ~40% .
  • Reactivity : The chloro substituent is less reactive than iodine in cross-coupling reactions, limiting its utility in constructing complex architectures.

Diethyl 5-Bromo-6-Methylpyridine-2-yl Propanedioate

  • Structure : Differs in heterocycle (pyridine vs. pyridazine) and substituent position.
  • Reactivity : Bromine’s moderate leaving-group ability makes it less favored than iodine for Suzuki or Heck couplings .

Functional Group Variations

5-Hydroxy-6-Methylpyridine-3,4-Dicarboxylic Acid

  • Structure : Features hydroxyl and carboxylic acid groups instead of esters and iodine.
  • Applications : Primarily serves as a metabolite or intermediate in biosynthetic pathways, contrasting with the synthetic versatility of the iodo-ester derivative .

Solvent and Yield Optimization

The use of toluene instead of dichloromethane in the synthesis of Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate increased yields from ~65% (historical pyridazine diester syntheses) to 94% . This solvent shift minimizes polysubstitution side products, a challenge observed in earlier methods .

Comparative Data Table

Compound Name Substituent (Position) Yield Key Reactivity/Application Reference
This compound I (3), Me (6) 94% Pd-catalyzed cross-coupling; polycyclic systems
Diethyl 3-chloro-6-methylpyridazine-4,5-dicarboxylate Cl (3), Me (6) ~40% Limited cross-coupling utility
5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid OH (5), Me (6) N/A Metabolic intermediate
Diethyl 5-bromo-6-methylpyridine-2-yl propanedioate Br (5), Me (6) N/A Moderate reactivity in substitution

Research Findings and Implications

  • Iodine Advantage : The iodine atom in this compound facilitates high-yielding cross-coupling reactions, enabling access to aryl- or alkynyl-substituted pyridazines for drug discovery .
  • Steric Influence: The 6-methyl group enhances regioselectivity in substitution reactions compared to non-methylated analogues .
  • Synthetic Scalability : The optimized two-phase system (toluene/H₂SO₄) is critical for industrial-scale production, reducing waste and cost .

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